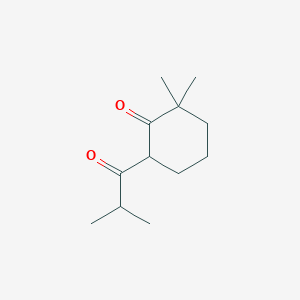![molecular formula C11H17N3 B15242235 7-Cyclopentyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15242235.png)
7-Cyclopentyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Cyclopentyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a cyclopentyl group attached to an imidazo[1,2-a]pyrimidine core. The molecular formula of this compound is C11H17N3, and it has a molecular weight of 191.27 g/mol .
Méthodes De Préparation
The synthesis of 7-Cyclopentyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine can be achieved through various synthetic routes. One common method involves the condensation reaction of cyclopentanone with 2-aminopyrimidine under acidic conditions. This reaction typically requires a catalyst such as hydrochloric acid and is carried out at elevated temperatures to facilitate the formation of the imidazo[1,2-a]pyrimidine ring .
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as multicomponent reactions or tandem reactions. These methods allow for the simultaneous formation of multiple bonds, reducing the number of steps required and increasing overall yield .
Analyse Des Réactions Chimiques
7-Cyclopentyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Applications De Recherche Scientifique
7-Cyclopentyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable scaffold for the synthesis of novel compounds with potential biological activities.
Biology: In biological research, this compound is used to study enzyme interactions and receptor binding.
Medicine: this compound has shown promise in the development of new therapeutic agents.
Mécanisme D'action
The mechanism of action of 7-Cyclopentyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
7-Cyclopentyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine can be compared to other similar compounds, such as imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives. These compounds share a similar core structure but differ in the substituents attached to the ring system. The presence of the cyclopentyl group in this compound imparts unique properties, such as increased lipophilicity and enhanced biological activity .
Similar compounds include:
- Imidazo[1,2-a]pyridine
- Imidazo[1,2-a]pyrazine
- 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine
- N-Methyl-1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)methanamine
These compounds are often used as reference points in research to highlight the unique characteristics and advantages of this compound.
Propriétés
Formule moléculaire |
C11H17N3 |
|---|---|
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
7-cyclopentyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C11H17N3/c1-2-4-9(3-1)10-5-7-14-8-6-12-11(14)13-10/h6,8-10H,1-5,7H2,(H,12,13) |
Clé InChI |
JOZIOXUNEMRALW-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)C2CCN3C=CN=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(4-amino-3,5-diethylphenyl)phenyl]-2,6-diethylaniline](/img/structure/B15242152.png)
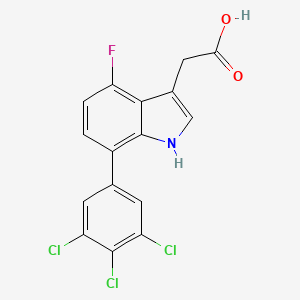
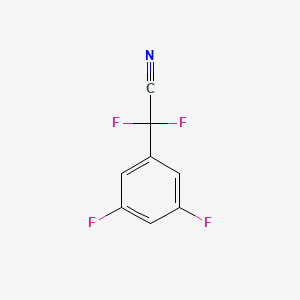
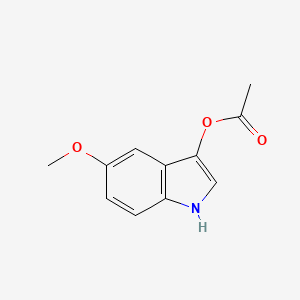
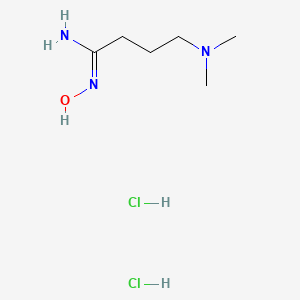


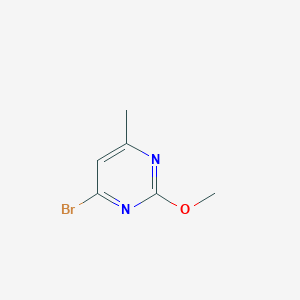
![2-Ethyl-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15242198.png)
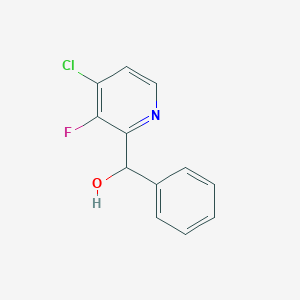
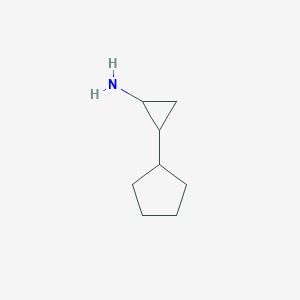
![Ethyl 5-(4-chlorophenyl)-7-methyl-3-oxo-2-(2-oxo-1-propylindolin-3-ylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15242217.png)
![8-Oxospiro[4.5]decane-7-carbaldehyde](/img/structure/B15242226.png)
